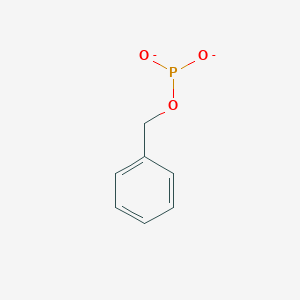

Benzyl phosphite

Description

Structure

3D Structure

Properties

CAS No. |

409323-20-2 |

|---|---|

Molecular Formula |

C7H7O3P-2 |

Molecular Weight |

170.10 g/mol |

IUPAC Name |

benzyl phosphite |

InChI |

InChI=1S/C7H7O3P/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2/q-2 |

InChI Key |

QMJUEAKSVSCCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Phosphite and Its Derivatives

Esterification Approaches to Phosphites

Esterification represents a fundamental approach to the synthesis of phosphite (B83602) esters, including dibenzyl phosphite. These methods typically involve the reaction of a phosphorus-containing acid or its derivative with an alcohol.

Direct Condensation of Phosphorous Acid and Benzyl (B1604629) Alcohol

The direct condensation of phosphorous acid with benzyl alcohol to form dithis compound is a conceptually straightforward esterification. However, this direct approach is not widely cited in the literature for high-yield synthesis, as the removal of water formed during the reaction can be challenging and may require specific conditions or catalysts to drive the equilibrium toward the product. Esterification of phosphonic acids can be complex, potentially yielding both mono- and di-esters depending on the conditions. The reaction between a phosphonic acid and an alcohol is influenced by the choice of alkoxy group donors and reaction temperature.

Reaction of Phosphorus Trichloride (B1173362) with Benzyl Alcohol

A more prevalent and well-documented method for synthesizing dithis compound involves the reaction of phosphorus trichloride (PCl₃) with benzyl alcohol. guidechem.comgoogle.com This reaction is typically performed in the presence of an organic base, such as dimethylaniline or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the esterification. google.comnih.gov The choice of solvent and base is critical to optimize the yield and purity of the resulting dithis compound.

Commonly, the reaction is carried out in an inert solvent like benzene (B151609), toluene (B28343), or dichloromethane. google.comnih.gov For instance, reacting benzyl alcohol with phosphorus trichloride in benzene with dimethylaniline as the base is a known procedure. nih.gov Another variation involves adding phosphorus trichloride to benzyl alcohol in a mixture of pyridine (B92270) and dry ether, which can yield a combination of dithis compound and some trithis compound. nih.gov The molar ratios of the reactants are carefully controlled to favor the formation of the desired diester.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Phosphorus Trichloride | Dimethylaniline / Benzene | Dithis compound | nih.gov |

| Benzyl Alcohol | Phosphorus Trichloride | Pyridine / Dry Ether | Dithis compound and Trithis compound | nih.gov |

| Benzyl Alcohol | Phosphorus Trichloride | Triethylamine / Toluene | Dithis compound | google.com |

| Benzyl Alcohol | Phosphorus Trichloride | Triethylamine / Dichloromethane | Dithis compound | google.com |

Functional Group Interconversion Strategies

Functional group interconversions provide alternative routes to this compound derivatives by modifying existing organophosphorus compounds.

Preparation of Chlorophosphonates from Phosphites

Dithis compound can serve as a precursor for the synthesis of dibenzyl chlorophosphonate. This transformation is a key step in the preparation of other phosphorus compounds like phosphoramidates. The conversion is typically achieved by treating dithis compound with a chlorinating agent. A convenient method involves the reaction of a dialkyl hydrogen phosphite with chlorine in the cold, which generally results in a high yield of the corresponding dialkyl chlorophosphonate. For dithis compound, this reaction can be carried out by mixing it with a solution of chlorine in a solvent such as carbon tetrachloride, chloroform, or benzene at low temperatures (e.g., -5°C to -10°C). nih.gov Alternative chlorinating agents like N-chlorosuccinimide have also been shown to be effective for this transformation. rsc.org

Transformation of Benzyl Amines to Benzylphosphonates

The synthesis of α-aminobenzylphosphonates, a class of benzylphosphonate derivatives, can be achieved from benzyl amines through reactions like the Pudovik or Kabachnik-Fields reactions. These multicomponent reactions typically involve an amine, an oxo compound (like benzaldehyde), and a dialkyl phosphite. In the context of transforming a benzyl amine, it can be reacted with an aldehyde and a dialkyl phosphite. For example, benzylamine (B48309) can be reacted with benzaldehyde (B42025) to form an imine, which then undergoes a hydrophosphonylation reaction (a variant of the Pudovik reaction) with a phosphite to yield the corresponding α-aminobenzylphosphonate.

Catalytic Approaches to Benzylphosphonate Synthesis

Catalytic methods offer efficient and often milder conditions for the synthesis of benzylphosphonates. These approaches can improve yields, reduce waste, and enhance selectivity.

One effective one-flask procedure involves the conversion of benzylic alcohols to the corresponding phosphonates by treatment with triethyl phosphite in the presence of zinc iodide (ZnI₂). nih.gov This method provides a direct conversion, avoiding the multi-step process of converting the alcohol to a halide before the Arbuzov reaction. The reaction is typically conducted at reflux in a solvent like toluene, and good yields have been reported for benzyl alcohol and its derivatives. nih.gov

Another sustainable approach utilizes a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a solvent. This method facilitates the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature, achieving excellent yields. The use of KI allows for the in situ formation of the more reactive benzyl iodide from a benzyl halide, which is then displaced by the dialkyl phosphite.

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of arylphosphonates, which can include benzylphosphonate derivatives. For instance, diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate can be synthesized from diethyl 4-bromobenzylphosphonate using a palladium catalyst like Pd(dppf)Cl₂.

| Starting Material | Reagents | Catalyst/System | Product Type | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Triethyl phosphite | Zinc Iodide (ZnI₂) | Diethyl benzylphosphonate | nih.gov |

| Benzyl Halide | Dialkyl phosphite | KI / K₂CO₃ in PEG-400 | Dialkyl benzylphosphonate | |

| Diethyl 4-bromobenzylphosphonate | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Diethyl (4-(boronic ester)benzyl)phosphonate |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for forming carbon-phosphorus (C-P) bonds under mild conditions, overcoming the limitations of traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, which often necessitate harsh conditions.

An efficient and versatile method for the synthesis of benzylphosphonate diesters involves the palladium(0)-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters. This approach is noted for its high efficiency and broad applicability.

The catalytic system typically consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0)-chloroform complex [Pd₂(dba)₃(CHCl₃)] or palladium(II) acetate (B1210297) [Pd(OAc)₂], and a supporting ligand, with Xantphos being particularly effective. The reaction proceeds smoothly with various benzyl halides (chlorides and bromides) and a range of H-phosphonate diesters. Studies have shown that both benzyl bromides and chlorides exhibit similar reactivity, which suggests that the oxidative addition step is likely not the rate-determining step of the catalytic cycle. Instead, reductive elimination is proposed as the rate-determining step. This methodology has been successfully applied to sensitive substrates, including dinucleoside H-phosphonates, yielding the desired benzylphosphonate derivatives with complete stereospecificity.

Table 1: Palladium-Catalyzed Coupling of Benzyl Halides with Diethyl H-Phosphonate Data sourced from research on Pd-catalyzed benzylation.

| Entry | Benzyl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Pd(OAc)₂/Xantphos | Dioxane | 50 | 3 | 98 |

| 2 | Benzyl chloride | Pd(OAc)₂/Xantphos | Dioxane | 50 | 3 | 96 |

| 3 | 4-Methoxybenzyl bromide | Pd₂(dba)₃/Xantphos | THF | 66 | 2 | >98 |

| 4 | 4-Nitrobenzyl bromide | Pd₂(dba)₃/Xantphos | THF | 66 | 0.5 | >98 |

| 5 | 4-Chlorobenzyl chloride | Pd₂(dba)₃/Xantphos | THF | 66 | 3 | >98 |

A novel synthetic route to access diarylmethyl phosphonates involves the palladium-catalyzed α-arylation of benzylic phosphonates. This transformation utilizes a deprotonative cross-coupling process (DCCP) to introduce aromatic groups onto the benzylic position of phosphonates.

The optimal catalytic system for this reaction has been identified as a combination of Pd(OAc)₂ and the ligand CataCXium A, with sodium tert-butoxide (NaOt-Bu) as the base. This system effectively catalyzes the reaction between benzyl diisopropyl phosphonate (B1237965) derivatives and a wide array of aryl bromides, producing diarylmethyl phosphonates in good to excellent yields (typically 64–92%). The reaction demonstrates considerable functional group tolerance, accommodating both electron-rich and electron-poor aryl bromides. The scope also extends to various substituted diisopropyl benzyl phosphonates, including those with methoxy (B1213986) and fluoro substituents on the benzyl group, as well as heterocyclic derivatives.

Table 2: Substrate Scope for Pd-Catalyzed α-Arylation of Diisopropyl Benzyl Phosphonate Illustrative examples of the coupling reaction between diisopropyl benzyl phosphonate and various aryl bromides.

| Entry | Benzyl Phosphonate Derivative | Aryl Bromide | Yield (%) |

| 1 | Diisopropyl benzyl phosphonate | Bromobenzene | 92 |

| 2 | Diisopropyl benzyl phosphonate | 4-Bromotoluene | 85 |

| 3 | Diisopropyl benzyl phosphonate | 4-Bromoanisole | 88 |

| 4 | Diisopropyl (4-methoxybenzyl)phosphonate | Bromobenzene | 87 |

| 5 | Diisopropyl (4-fluorobenzyl)phosphonate | 4-Bromoanisole | 80 |

Lewis Acid-Mediated Reactions

Lewis acid catalysis offers a valuable alternative for the synthesis of benzyl phosphonates, often enabling reactions to proceed under milder conditions than traditional thermal methods. One prominent application is in the Lewis acid-mediated Michaelis-Arbuzov reaction. This approach facilitates the preparation of arylmethyl and heteroarylmethyl phosphonate esters from arylmethyl halides or alcohols and triethyl phosphite at room temperature. Catalysts such as indium(III) bromide (InBr₃) and zinc(II) bromide (ZnBr₂) have proven effective. Mechanistic studies suggest the reaction proceeds via an Sₙ1 pathway, which is supported by the formation of racemic products from chiral benzylic substrates.

Another significant development is a one-flask procedure for the direct conversion of benzylic and allylic alcohols into their corresponding phosphonates. This method employs triethyl phosphite in the presence of zinc iodide (ZnI₂). The reaction provides a more direct and convenient alternative to the classical multi-step protocol that involves converting the alcohol to a halide before the Arbuzov reaction. The ZnI₂-mediated process is applicable to a range of benzylic alcohols, including those with protected phenol (B47542) groups.

Table 3: Lewis Acid-Mediated Synthesis of Diethyl Benzylphosphonates from Benzyl Alcohols Data based on the ZnI₂-mediated conversion of benzylic alcohols.

| Entry | Benzyl Alcohol Derivative | Lewis Acid | Yield (%) |

| 1 | Benzyl alcohol | ZnI₂ | 84 |

| 2 | 4-Methoxybenzyl alcohol | ZnI₂ | 71 |

| 3 | 4-Chlorobenzyl alcohol | ZnI₂ | 83 |

| 4 | 3-Bromobenzyl alcohol | ZnI₂ | 77 |

| 5 | 2-Naphthylmethyl alcohol | ZnI₂ | 88 |

Sustainable and Green Chemistry Protocols

In response to the growing need for environmentally benign synthetic methods, several green chemistry protocols for benzyl phosphonate synthesis have been developed. These approaches focus on using non-toxic solvents, reducing waste, and avoiding heavy metals.

An efficient and sustainable protocol for synthesizing benzyl phosphonates utilizes a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in polyethylene glycol (PEG-400) as a solvent. This method proceeds smoothly at room temperature, offering excellent yields and selectivity.

The use of PEG-400 as a recyclable and non-volatile solvent avoids the need for toxic organic solvents. The reaction mechanism is believed to involve an in-situ Finkelstein reaction, where PEG enhances the nucleophilicity of the iodide ion, facilitating the conversion of the starting benzyl chloride or bromide into the more reactive benzyl iodide. Subsequently, the dialkyl phosphite displaces the iodide to form the final benzyl phosphonate product. This protocol is applicable to a broad range of benzyl halides bearing both electron-donating and electron-withdrawing substituents.

Developing metal-free C-P bond formation methods is a key goal in green chemistry. One such approach is the direct phosphorylation of benzylic C–H bonds with secondary phosphine (B1218219) oxides. This reaction can be achieved under transition-metal-free conditions in a biphasic system, proceeding via a radical/radical sp³C–H/P(O)–H cross-dehydrogenative coupling. This atom-economic process demonstrates high chemo- and regioselectivity for the benzylic position, leaving aromatic C-H bonds intact. The reaction is applicable to various toluene derivatives, providing a novel route for constructing benzylic C-P bonds without the need for pre-functionalized starting materials.

Zinc Iodide Catalysis for Phosphonate Formation from Benzyl Alcohols

A direct, one-flask procedure has been developed for the conversion of benzylic alcohols into their corresponding phosphonates, offering a convenient alternative to the traditional multi-step sequence involving halide formation and a subsequent Arbuzov reaction. acs.orgnih.govnih.gov This method employs treatment with triethyl phosphite and zinc iodide (ZnI₂). nih.govresearchgate.net The reaction is typically conducted at reflux in a solvent such as toluene or tetrahydrofuran (B95107) (THF). acs.orgorgsyn.org

The process is believed to proceed through an Sₙ1-like mechanism, as suggested by the racemization of chiral alcohols like (S)-1-phenylethanol during the reaction. acs.org While the formation of an intermediate benzylic iodide followed by an Arbuzov reaction is a possible pathway, evidence suggests a more likely mechanism involves the formation of a zinc-phosphite complex. acs.org This is supported by ³¹P NMR analysis, which shows a significant shift when zinc iodide is added to a solution of triethyl phosphite. acs.org

The reaction is applicable to a range of substituted benzyl alcohols. acs.org For instance, benzyl alcohols with electron-donating groups (e.g., 3,4-dimethylbenzyl alcohol) and moderately electron-withdrawing groups (e.g., 3-bromobenzyl alcohol) proceed smoothly to give the desired phosphonates in good yields. nih.gov However, substrates with strongly electron-withdrawing substituents, such as a nitro group, may result in lower yields or require milder conditions (e.g., refluxing in THF instead of toluene) to minimize side reactions like the reduction of the nitro group by the phosphite. acs.org The reaction has also been successfully applied to protected phenolic systems. acs.org

Table 1: Conversion of Benzyl Alcohols to Diethyl Benzylphosphonates via Zinc Iodide Catalysis acs.org

| Entry | Benzyl Alcohol Substrate | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | Toluene, reflux | 84 |

| 2 | 3-Bromobenzyl alcohol | Toluene, reflux | 84 |

| 3 | 3,4-Dimethylbenzyl alcohol | Toluene, reflux | 82 |

| 4 | 4-Methoxybenzyl alcohol | Toluene, reflux | 76 |

| 5 | 4-Methoxybenzyl alcohol | THF, reflux | 80 |

| 6 | 4-Nitrobenzyl alcohol | THF, reflux | 15 |

Phosphorylation Reactions Utilizing this compound Reagents

This compound and its derivatives, particularly dibenzyl chlorophosphonate, serve as effective phosphorylating agents for a variety of nucleophiles under mild conditions. rsc.org The benzyl groups act as protecting groups that can be readily removed by hydrogenolysis at the final stage of a synthesis, making these reagents valuable in the preparation of biologically significant phosphate (B84403) esters and amides. rsc.org

Phosphorylation of Alcohols and Amines

Dibenzyl chlorophosphonate, prepared by the action of chlorine on dithis compound, is a key reagent for the phosphorylation of alcohols and amines. rsc.org Although too unstable to be distilled, it can be used directly in a solution of an inert solvent like carbon tetrachloride. rsc.org

The reaction with alcohols is typically carried out in the presence of a base such as pyridine to yield dibenzyl phosphoric esters. rsc.org Amines react readily with the chlorophosphonate, often under anhydrous conditions, to produce the corresponding dibenzyl aminophosphonates. rsc.org A variety of amines, including aniline (B41778) and cyclohexylamine, have been successfully phosphorylated using this method. rsc.org Another approach involves reacting alcohols with dibenzyl hydrogen phosphite and bromine in the presence of triethylamine, followed by catalytic hydrogenation to yield alkyldihydrogen phosphates. oup.com

Selective Phosphorylation on Primary Alcohols of Unprotected Polyols

A significant application of this compound reagents is the selective phosphorylation of primary hydroxyl groups in unprotected polyols. researchgate.nettandfonline.comtandfonline.com The triad (B1167595) of tribenzylphosphite, iodine, and pyridine in equimolar amounts provides a highly selective and rapid method for this transformation. tandfonline.com This approach avoids the need for protecting other sensitive functional groups within the polyol molecule, such as secondary alcohols, amines, or ketones. tandfonline.com

Mechanistic studies using ³¹P NMR spectroscopy have shown that the reaction proceeds through the formation of a highly reactive pyridinium (B92312) salt intermediate derived from iododibenzyl phosphate and pyridine. researchgate.nettandfonline.com This bulky and reactive species is credited with the observed selectivity for the sterically less hindered primary alcohol. tandfonline.comtandfonline.com The pyridine in this system acts as a covalent catalyst. researchgate.net The initial products are dibenzylphosphoric esters, which can subsequently be debenzylated under mild conditions to afford the desired monoester phosphoric acids. researchgate.nettandfonline.com In contrast, using triethylphosphite in the same system does not result in selective phosphorylation. tandfonline.com

Phosphorylation of Phenolic Compounds

The phosphorylation of phenols can also be achieved using this compound-based reagents. Dibenzyl chlorophosphonate reacts with the sodium salts of phenols to produce phenyl dibenzyl phosphate. rsc.orgrsc.org The resulting triester can then be selectively debenzylated. rsc.org For example, reaction with a tertiary base like N-methylmorpholine can selectively remove one benzyl group. rsc.org Subsequent catalytic hydrogenation can then be used to remove the remaining benzyl group, yielding the phenyl phosphate. rsc.org Biocatalytic methods have also been explored, utilizing kinases like PsiK, which can selectively phosphorylate a range of substituted phenols and benzenediols under mild conditions using ATP as the phosphate donor. nih.gov

Reaction Mechanisms and Pathways Involving Benzyl Phosphite

Michaelis-Arbuzov and Michaelis-Becker Type Reactions with Benzyl (B1604629) Substrates

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, facilitates the formation of a P-C bond by converting trivalent phosphorus esters to pentavalent phosphonates. nih.gov When benzyl phosphites are employed, the reaction with an alkyl halide proceeds via a nucleophilic S(_N)2 attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate. nih.govjk-sci.com This is followed by the displacement of an alkyl group from the phosphite (B83602) by the halide ion, yielding the final phosphonate (B1237965) product. jk-sci.com The reactivity of the alkyl halides is in the order of R′–I > R′–Br > R′–Cl. jk-sci.com While primary alkyl halides and benzyl halides are suitable substrates, secondary and tertiary halides are generally less effective. jk-sci.com The reaction can be sluggish and may require elevated temperatures, especially with less reactive halides. frontiersin.orgnih.gov A significant drawback of the classical Michaelis-Arbuzov reaction is the potential for the newly formed alkyl halide to be more reactive than the starting alkyl halide, leading to a mixture of products. frontiersin.org

The Michaelis-Becker reaction provides an alternative route, involving the reaction of a metal salt of a dialkyl phosphite with an alkyl halide. nih.gov This method often proceeds under milder conditions but necessitates the use of strong bases to generate the phosphite anion. nih.gov A potential complication in the Michaelis-Becker reaction is the occurrence of single electron transfer (SET) mechanisms, which can lead to product mixtures, particularly with substrates that have pseudo-halide characteristics. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign protocols. For instance, a method utilizing a KI/K(_2)CO(_3) catalytic system in PEG-400 has been shown to effectively synthesize benzyl phosphonates at room temperature. frontiersin.orgnih.gov In this system, PEG-400 enhances the nucleophilicity of the iodide ion, facilitating the conversion of benzyl chloride or bromide to the more reactive benzyl iodide. nih.gov This is followed by the nucleophilic displacement of iodide by the dialkyl phosphite to form the benzyl phosphonate. frontiersin.orgnih.gov

A radical-based alternative to the traditional nucleophilic substitution mechanism of the Arbuzov reaction has also been explored. chinesechemsoc.orgchinesechemsoc.org This approach, utilizing photoredox catalysis, allows the reaction to proceed at room temperature and is compatible with a wider range of functional groups, including primary, secondary, and tertiary alkyl halides. chinesechemsoc.orgchinesechemsoc.org New radical phosphonylation reagents, such as 9-fluorenyl o-phenylene phosphite and benzhydryl o-phenylene phosphite, have been developed for this purpose. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the formation and subsequent β-scission of phosphoranyl radicals. chinesechemsoc.org

Table 1: Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions for Benzyl Phosphonate Synthesis

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

|---|---|---|

| Reactants | Benzyl phosphite and alkyl halide jk-sci.com | Metal salt of dialkyl phosphite and alkyl halide nih.gov |

| Mechanism | Nucleophilic substitution (S(_N)2) nih.govjk-sci.com | Nucleophilic substitution, can involve SET nih.gov |

| Conditions | Often requires elevated temperatures frontiersin.org | Milder conditions, requires strong base nih.gov |

| Key Intermediate | Quasi-phosphonium salt nih.govjk-sci.com | Phosphite anion nih.gov |

| Limitations | Potential for product mixtures if new alkyl halide is more reactive frontiersin.org | Potential for product mixtures via SET mechanisms nih.gov |

Atherton-Todd Reaction Mechanisms

The Atherton-Todd reaction is a versatile method for the synthesis of phosphoramidates, phosphates, and their derivatives from hydrophosphoryl compounds. sioc-journal.cnnih.gov The reaction classically involves a dialkyl phosphite, a primary or secondary amine, and a base in the presence of carbon tetrachloride. nih.govbeilstein-journals.org

The Atherton-Todd reaction was serendipitously discovered during an attempt to purify dithis compound in carbon tetrachloride with an aqueous ammonia (B1221849) solution, which resulted in the formation of O,O-dibenzyl phosphoramidate (B1195095). beilstein-journals.org The mechanism has been a subject of debate. Initially, two pathways were proposed by Atherton and Todd. beilstein-journals.org The first involved the formation of a dialkyl trichloromethylphosphonate intermediate. beilstein-journals.org The second, and now more accepted, mechanism suggests the formation of a dialkyl chlorophosphate as the key intermediate. beilstein-journals.org

The reaction is initiated by the in situ halogenation of the P(O)-H bond of the phosphite with a halogen source like carbon tetrachloride in the presence of a base. sioc-journal.cn This generates a reactive phosphoryl chloride intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol to yield the corresponding phosphoramidate or phosphate (B84403) ester. sioc-journal.cn The use of bromotrichloromethane (B165885) instead of carbon tetrachloride has also been reported and was found to enable the phosphorylation of ethanol. beilstein-journals.org

The central intermediate in the Atherton-Todd reaction is the dialkyl chlorophosphate. beilstein-journals.org The formation of this intermediate avoids the need to handle the often moisture-sensitive and toxic phosphorylating agents directly. mdpi.com The base, typically a tertiary amine, plays a crucial role in the reaction. wikipedia.org

Catalytic versions of the Atherton-Todd reaction have been developed to improve its efficiency and environmental footprint. These methods often focus on recycling the halogenating agent. For example, systems using iodine as a catalyst with hydrogen peroxide as the oxidant have been shown to be effective for the phosphorylation of amines and alcohols. acs.org In this catalytic cycle, iodine reacts with hydrogen peroxide to form hypoiodous acid, which then iodinates the dialkyl H-phosphite to generate a phosphoryl iodide intermediate. acs.org This is followed by nucleophilic substitution to give the final product. acs.org Another approach utilizes diselenides as catalysts, where the organocatalytic cycle closely mimics the traditional Atherton-Todd mechanism, with the catalyst acting as a recyclable halogenating agent analogue. nsf.gov

Transesterification of phosphite esters is a valuable method for the synthesis of a diverse range of organophosphorus compounds. This compound esters can undergo transesterification, allowing for the exchange of the benzyl group with other alkyl or aryl groups. ontosight.ai

Microwave-assisted transesterification of dithis compound has been studied in detail. nih.gov The alcoholysis of dithis compound is a stepwise process that involves the formation of a mixed phosphite intermediate containing both a benzyl group and the new alkyl group. nih.gov This can be controlled to selectively produce these mixed esters, which are of synthetic interest. nih.gov

Catalytic methods have also been developed for the transesterification of phosphites. For instance, a one-pot, two-step method using a zinc catalyst allows for the selective synthesis of unsymmetrical phosphite diesters. nih.gov In this process, an alcohol first reacts with a phosphite reagent like bis(2,2,2-trifluoroethyl) phosphite, followed by the addition of a second, different alcohol to form the desired mixed phosphite diester. nih.gov

Table 2: Key Features of this compound Transesterification

| Method | Key Features |

|---|---|

| Microwave-Assisted | Stepwise process allowing for isolation of mixed ester intermediates. nih.gov |

| Zinc-Catalyzed | One-pot, two-step synthesis of unsymmetrical phosphite diesters from two different alcohols. nih.gov |

Nucleophilic Displacement Pathways in Benzyl Phosphonate Formation

The formation of benzyl phosphonates often proceeds through nucleophilic displacement pathways. In the context of the Michaelis-Arbuzov and Michaelis-Becker reactions, the key step is the nucleophilic attack of the phosphorus atom or a phosphite anion on an alkyl halide. nih.govnih.gov

An alternative approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. psu.eduorganic-chemistry.org This method has been shown to be efficient for the synthesis of various benzylphosphonate diesters. psu.edu The proposed mechanism involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by a ligand exchange with the H-phosphonate. psu.edu Reductive elimination from the resulting benzyl(phosphonate)palladium(II) complex then yields the final product. psu.edu

Furthermore, the dealkylation of dibenzyl phosphonates is a crucial step in the synthesis of phosphonic acids. This can be achieved through various methods, including hydrolysis with HCl or hydrogenolysis over a palladium catalyst. beilstein-journals.org The mechanism of hydrolysis in acidic conditions is believed to involve protonation of the phosphonate, followed by nucleophilic attack of water and subsequent elimination of phenol (B47542) in the case of diphenyl phosphonates. beilstein-journals.org For dialkyl phosphonates, the pathway can be either S(_N)1 or S(_N)2, depending on the stability of the carbocation and steric factors. beilstein-journals.org

Radical-Mediated Transformations Involving this compound Derivatives

This compound derivatives can undergo transformations through radical-mediated pathways. These reactions often involve the generation of P-centered radicals which can then participate in addition reactions with unsaturated systems like alkenes. For instance, the treatment of benzyl dialkyl phosphites with benzeneselanyl chloride can lead to an Arbuzov-type transformation, yielding dialkyl selenophosphates. researchgate.net These selenium-containing precursors, when subjected to a radical initiator in the presence of a hydrogen donor and an alkene, can undergo homolytic cleavage of the P-Se bond to generate phosphonyl radicals. researchgate.net These radicals have been shown to add to both electron-rich and electron-poor alkenes, resulting in the formation of the corresponding adducts in moderate to excellent yields. researchgate.net

The electrophilic nature of P-centered radicals makes them suitable for reactions like olefin hydrophosphorylation. researchgate.net The stereochemical outcome of these reactions can often be controlled by selecting the appropriate enantiomer of the phosphorus(V) precursor. researchgate.net The radical chain process is typically initiated by the thermal fragmentation of an initiator like AIBN, followed by a hydrogen atom transfer (HAT) to form a silyl (B83357) radical, which then initiates the radical chain via homolytic substitution at the leaving group of the P(V) reagent. researchgate.net

Furthermore, radical cyclization reactions involving benzyl radicals have been described. nih.gov For example, a Ti-mediated reductive epoxide ring opening can generate a benzyl radical intermediate, which then undergoes a 5-exo-dig cyclization to form a vinyl radical intermediate. nih.gov In other systems, a phenyl radical can undergo a 5-exo-trig cyclization to an alkyl radical, which then proceeds through a 6-endo-trig cyclization to form a more stable benzyl radical intermediate. nih.gov This intermediate subsequently abstracts a hydrogen atom to yield the final product. nih.gov

A radical alternative to the traditional Arbuzov reaction has also been developed using reagents like 9-fluorenyl o-phenylene phosphite and benzhydryl o-phenylene phosphite. chinesechemsoc.orgchinesechemsoc.org This photoredox-catalyzed reaction proceeds through the formation and subsequent β-scission of phosphoranyl radicals and is applicable to a wide range of alkyl halides, showcasing excellent functional group tolerance. chinesechemsoc.orgchinesechemsoc.org

Table 1: Examples of Radical-Mediated Reactions

| Starting Material (this compound Derivative) | Reagent(s) | Radical Intermediate(s) | Product Type | Ref |

| Benzyl dialkyl phosphite | Benzeneselanyl chloride, Radical initiator, Alkene | Phosphonyl radical | Alkene adduct | researchgate.net |

| Tricyclic spiro-epoxide | Ti(III) species | Benzyl radical, Vinyl radical | Tetracyclic core | nih.gov |

| 9-Fluorenyl o-phenylene phosphite | Alkyl halide, Photoredox catalyst | Phosphoranyl radical | Alkylphosphonate | chinesechemsoc.orgchinesechemsoc.org |

Hydrophosphonylation Reactions of Benzyl Derivatives

Hydrophosphonylation, also known as the Pudovik reaction, involves the addition of a P-H bond across a carbon-heteroatom double bond, most commonly a C=O or C=N bond. While this compound itself does not have a P-H bond, its derivatives or related phosphite reagents are extensively used in reactions with benzyl derivatives containing these functional groups. For instance, the hydrophosphonylation of N-benzyl imines is a key method for synthesizing α-amino phosphonic acids. organic-chemistry.org Chiral thiourea (B124793) catalysts have been shown to effectively catalyze the enantioselective addition of phosphites, such as dimethyl phosphite, to a variety of N-benzyl imines. organic-chemistry.org Subsequent deprotection via hydrogenolysis provides access to the desired enantiomerically enriched α-amino phosphonic acids. organic-chemistry.org

The catalytic enantioselective hydrophosphonylation of cyclic imines, such as 3-thiazolines, has been successfully achieved using cyclic phosphites in the presence of lanthanoid BINOL complexes. acs.org The use of cyclic phosphites in this system demonstrated significant improvements in enantioselectivity, leading to the synthesis of pharmacologically relevant thiazolidinyl phosphonates in high optical purity. acs.org

Furthermore, the hydrophosphonylation of aldehydes can be carried out using various phosphite reagents. The Pudovik reaction of benzaldehydes with dialkyl phosphites can be followed by a rearrangement of the resulting α-hydroxyphosphonate in a one-pot process. mdpi.com This tandem Pudovik reaction and rearrangement can be catalyzed by bases like butyllithium (B86547) or DBU. mdpi.com

Table 2: Catalysts and Conditions for Hydrophosphonylation of Benzyl Derivatives

| Substrate | Phosphite Reagent | Catalyst | Key Feature | Product | Ref |

| N-Benzyl imine | Dimethyl phosphite | Chiral thiourea | High enantioselectivity | Enantioenriched α-amino phosphonic acid | organic-chemistry.org |

| 3-Thiazoline (cyclic imine) | Cyclic phosphite | Lanthanoid BINOL complex | Improved rigidity, high optical purity | Thiazolidinyl phosphonate | acs.org |

| Benzaldehyde (B42025) | Dialkyl phosphite | Butyllithium or DBU | One-pot tandem Pudovik/rearrangement | Benzyl phosphate | mdpi.com |

| N-Benzyl imine | Diethyl phosphite | Chiral tethered bis(8-quinolinolato) aluminum(III) complex | High yield and enantioselectivity | Enantioenriched α-amino phosphonate | organic-chemistry.org |

Photo-Induced Rearrangements, including Photo-Arbuzov Reactions of Benzyl Phosphites

Benzyl phosphites are known to undergo photo-induced rearrangements, with the photo-Arbuzov reaction being a prominent example. tandfonline.comnih.gov This reaction involves the intramolecular rearrangement of a this compound to a benzylphosphonate upon ultraviolet irradiation. figshare.com For instance, the direct UV irradiation of dimethyl this compound results predominantly in the formation of dimethyl benzylphosphonate. figshare.comresearchgate.net This photorearrangement is believed to proceed through the formation of short-lived, presumably singlet, free-radical pairs. figshare.comacs.org

The photo-Arbuzov rearrangement has proven to be a valuable synthetic tool, particularly for the preparation of acyclic nucleoside phosphonates. tandfonline.comtandfonline.com The reaction can be carried out under mild conditions and has been used for the late-stage phosphonylation of complex bioactive molecules. nih.gov The stereochemistry of the photo-Arbuzov rearrangement has been studied, and it has been shown to proceed with retention of configuration at the phosphorus center and predominant retention of configuration at the migratory benzylic carbon. researchgate.netfigshare.com

The efficiency and product distribution of the photo-Arbuzov reaction can be influenced by the substituents on the benzyl group. For example, the irradiation of dimethyl p-acetylthis compound yields significantly less of the photo-Arbuzov product and more products arising from radical diffusion, suggesting that the reaction proceeds predominantly via a triplet excited state in this case. figshare.com

Table 3: Outcomes of Photo-Arbuzov Rearrangements of Benzyl Phosphites

| This compound Derivative | Irradiation Conditions | Major Product | Minor Products | Key Finding | Ref |

| Dimethyl this compound | UV irradiation in cyclohexane | Dimethyl benzylphosphonate (67-81% yield) | Bibenzyl, Dimethyl phosphite | Predominantly photo-Arbuzov product | figshare.comresearchgate.net |

| Dimethyl p-acetylthis compound | UV irradiation | Radical diffusion products (p-acetylbenzyl radical dimer, p-acetyltoluene) | Dimethyl p-acetylbenzylphosphonate (7-13% yield) | Reaction proceeds via triplet excited state | figshare.com |

| Benzylic phosphite with acyclic nucleoside base | UV irradiation | Benzylphosphonate derivative | - | Synthesis of acyclic nucleoside phosphonates | tandfonline.comtandfonline.com |

Tandem and Multicomponent Reactions Incorporating this compound Components

This compound and its derivatives are valuable components in tandem and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. These reactions are highly efficient and often adhere to the principles of green chemistry.

A notable example is the Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a phosphite. Benzylamine (B48309) is frequently used as the amine component in these reactions. For instance, the reaction of isatin, diethyl phosphite, and benzylamine yields the corresponding α-aminophosphonate. beilstein-journals.org Similarly, phthalocyanine-AlCl has been used to catalyze the Kabachnik-Fields reaction of N-Boc-piperidin-4-one with diethyl phosphite and benzylamine. beilstein-journals.org

Microwave-assisted multicomponent synthesis has been employed for the preparation of heterocyclic phosphonates. sciforum.net For example, the condensation of 2-formylbenzoic acid, a primary amine (such as benzylamine), and a dialkyl phosphite under microwave irradiation can produce isoindolin-1-one-3-phosphonates in good yields. sciforum.net

A sustainable protocol for the synthesis of benzyl phosphonates has been developed using a PEG/KI catalytic system. frontiersin.orgnih.gov This reaction involves the in-situ formation of benzyl iodide from the corresponding benzyl halide, which then undergoes nucleophilic displacement by a dialkyl phosphite to form the benzyl phosphonate. frontiersin.orgnih.gov

Table 4: Examples of Tandem and Multicomponent Reactions

| Reaction Type | Components | Catalyst/Conditions | Product | Ref |

| Kabachnik-Fields | Isatin, Diethyl phosphite, Benzylamine | - | α-Aminophosphonate | beilstein-journals.org |

| Microwave-assisted MCR | 2-Formylbenzoic acid, Benzylamine, Diethyl phosphite | Microwave irradiation | Isoindolin-1-one-3-phosphonate | sciforum.net |

| Tandem Reaction | Benzyl halide, Dialkyl phosphite | KI, K2CO3, PEG-400 | Benzyl phosphonate | frontiersin.orgnih.gov |

| One-pot three-component | Aldehyde, Benzyl carbamate, Tri(paracetamol) phosphite | Y(OTf)3 | α-Aminophosphonate | rsc.org |

Coordination Chemistry and Ligand Applications of Benzyl Phosphite Derivatives

Benzyl (B1604629) Phosphite (B83602) as a Ligand in Transition Metal Catalysis

Benzyl phosphite ligands have emerged as significant players in the field of transition metal catalysis, offering unique electronic and steric properties that influence the activity, stability, and selectivity of various catalytic systems. Their ability to fine-tune the metal center's reactivity has led to advancements in several areas of catalysis.

Ruthenium-based olefin metathesis catalysts have revolutionized organic synthesis, and the introduction of phosphite ligands has further expanded their utility. mdpi.comresearchgate.net this compound ligands, in particular, have been instrumental in the design of latent ruthenium catalysts, which are inactive under ambient conditions and can be triggered by external stimuli like light or heat. mdpi.comacs.org

A key breakthrough was the development of ruthenium benzylidene complexes bearing benzylphosphite ligands that adopt a cis-dichloro configuration. researchgate.netacs.org Unlike their trans-dichloro counterparts, which are active at room temperature, these cis complexes are latent. mdpi.comresearchgate.net This latency is attributed to the specific geometry imposed by the this compound ligands. researchgate.net Irradiation with visible light (e.g., 420 nm or blue LEDs) can activate these complexes, initiating olefin metathesis reactions such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). mdpi.comacs.org

The photochemical activation of these catalysts has found practical applications, notably in 3D printing of multilayered polydicyclopentadiene structures with high spatial resolution. researchgate.netacs.org Furthermore, researchers have explored modifying the anionic ligands in these complexes, replacing chloride with bromide and iodide. mdpi.com This has revealed that the anionic ligand significantly affects the thermal activation profile, with the iodide-containing complex showing particularly impressive initiation efficiency. mdpi.com

Table 1: Selected Ruthenium Benzylidene Phosphite Complexes and their Activation

| Complex Name | Ligands | Configuration | Activation Method | Application |

| cis-Ru-1 | Benzylphosphite | cis-dichloro | Visible Light (420 nm, blue LED) | 3D Printing |

| cis-Ru-2 | 2-nitrothis compound | cis-dichloro | Visible Light, UV-C (kill switch) | Chromatic Orthogonal Catalysis |

| cis-Ru-Phos-Br₂ | Benzylphosphite, Bromide | cis-dihalo | Thermal, Photochemical | Olefin Metathesis |

| cis-Ru-Phos-I₂ | Benzylphosphite, Iodide | cis-dihalo | Thermal, Photochemical | Olefin Metathesis |

This table summarizes key ruthenium complexes with this compound ligands, highlighting their configuration, activation method, and notable applications.

Palladium complexes are widely used catalysts for a variety of cross-coupling reactions. The coordination chemistry of palladium(II) with benzylphosphorus ligands, including phosphines with benzyl substituents, has been a subject of study. researchgate.netacs.org These studies have prepared and characterized a range of palladium(II) complexes with ligands such as BzlnPPh3-n (where Bzl is benzyl). researchgate.net

Characterization using techniques like NMR spectroscopy has shown that many of the chloride complexes of these benzylphosphorus ligands exist in a trans configuration in both solution and solid states. researchgate.net Interestingly, some of these palladium complexes exhibit dynamic behavior. For instance, [BzlPPh2]2PdCl2 undergoes reversible thermal isomerization, while azide (B81097) complexes like [BzlnPPh3-n]2Pd(N3)2 can undergo both reversible thermal and photochemical isomerization in solution. researchgate.net This isomerization behavior highlights the influence of the benzylphosphorus ligand on the stability and reactivity of the palladium center. The thermal stability and air and moisture insensitivity of some palladium(II)-complexes with organochalcogen ligands have made them viable alternatives to phosphine-based catalysts for reactions like Heck cross-coupling. researchgate.net

The reactivity of manganese carbonyl complexes with various ligands has been explored to understand fundamental organometallic transformations. While direct studies on "this compound" with manganese carbonyls are not extensively detailed in the provided results, related research on phosphite ligands provides insights. For instance, the reaction of phenylpentacarbonylmanganese with triphenyl phosphite leads to the formation of mono-, di-, and tri-substituted benzoyl and phenyl manganese carbonyl complexes. rsc.org This indicates that phosphite ligands can readily displace carbonyl groups to coordinate with the manganese center.

Furthermore, studies on (η⁵-pentamethylbenzyl)manganese dicarbonyl phosphite complexes have revealed interesting reactivity where the manganese-coordinated phosphites react with the exocyclic methylene (B1212753) of the pentamethylbenzyl ligand. dtic.mil Although this does not directly involve a simple this compound ligand, it demonstrates the potential for intricate reactivity patterns when phosphites are present in the coordination sphere of manganese complexes bearing benzyl-type ligands.

Influence of Ligand Structure on Catalytic Activity and Stereoselectivity

The structure of the phosphite ligand, including the nature of the benzyl group, plays a crucial role in determining the catalytic activity and stereoselectivity of the resulting metal complex. researchgate.net The electronic and steric properties of the ligand directly impact the environment around the metal center, thereby influencing substrate binding, activation, and the stereochemical outcome of the reaction. mdpi.comresearchgate.net

For palladium-catalyzed reactions, the structure of chiral bis(phosphite) ligands has been shown to affect both activity and stereoselectivity. rsc.org In the asymmetric allylation of benzaldehyde (B42025), it was found that the order of catalytic activity for pincer complexes was bis(phosphite) > phosphite–phosphinite > bis(phosphinite). rsc.org This demonstrates that even subtle changes in the ligand backbone can have a significant impact on catalytic performance. Furthermore, in the C-H functionalization of benzyl nitriles, the stereoselectivity was highly dependent on the electronic effects of substituents on the benzyl moiety of the substrate, and chiral pincer complexes were used to achieve promising levels of enantiomeric excess. acs.org

Design and Activation of Latent Catalysts Utilizing this compound Ligands

A significant application of this compound ligands is in the design of latent catalysts, particularly for ruthenium-catalyzed olefin metathesis. mdpi.comresearchgate.netacs.org Latent catalysts are precatalysts that are dormant under ambient conditions and require a specific external stimulus to become active. mdpi.comnih.gov This temporal control over catalysis is highly desirable for applications such as polymer synthesis and materials science. mdpi.comacs.org

The key to the latency of ruthenium benzylidene phosphite complexes is their cis-dichloro geometry, which is thermodynamically favored with these ligands. researchgate.netnih.gov This configuration is inactive for olefin metathesis. nih.gov Activation is achieved by promoting a cis-to-trans isomerization, which can be triggered by light or heat. mdpi.comacs.orgnih.gov

Visible light, particularly at wavelengths of 420 nm or from a blue LED, has proven effective in activating these latent catalysts. researchgate.netacs.org This photochemical activation prompts the dissociation of a ligand and initiates the catalytic cycle. nih.gov The efficiency of this photoactivation can be influenced by the specific wavelength of light used. nih.gov

Furthermore, the design of these latent catalysts can incorporate additional functionalities. For example, a complex with a 2-nitrothis compound ligand was designed with a "kill switch". researchgate.netnih.gov While visible light activates the catalyst, exposure to UVC light leads to its decomposition, providing a mechanism to halt the reaction on demand. researchgate.net The ability to tune the latency and activation conditions through modifications of both the this compound ligand and the anionic ligands offers a powerful strategy for developing sophisticated and controllable catalytic systems. mdpi.comacs.org

Advanced Characterization and Spectroscopic Analysis of Benzyl Phosphite Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of benzyl (B1604629) phosphite (B83602) compounds, offering detailed information about the phosphorus, proton, and carbon environments within the molecule.

³¹P NMR for Phosphorus Environment Elucidation

³¹P NMR spectroscopy is particularly powerful for directly probing the phosphorus atom, providing valuable information on its oxidation state, coordination, and the nature of its substituents. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus.

For instance, tribenzyl phosphite exhibits a characteristic ³¹P NMR chemical shift around δ 113 ppm. This downfield shift is typical for trivalent phosphite esters. In contrast, upon oxidation to the corresponding phosphate (B84403), a significant upfield shift is observed. This sensitivity is crucial for monitoring reactions, such as the Michaelis-Arbuzov reaction, where a phosphite is converted to a phosphonate (B1237965). For example, the reaction of trithis compound with acetyl chloride to form dibenzylacetylphosphonate results in a new peak at approximately δ -26 ppm.

The coupling between phosphorus and other nuclei, particularly protons (J-coupling), can also be observed and provides further structural information. In more complex molecules containing multiple phosphorus atoms, ³¹P-³¹P spin-spin coupling can be observed over several bonds, with coupling constants (Jpp) providing insights into the molecular framework. tandfonline.com For example, long-range couplings (⁵Jpp and ⁶Jpp) have been reported in various polyphosphite triesters. tandfonline.com

In studies of chiral phosphines derived from benzyl groups, ³¹P NMR is essential for confirming purity, with chiral molecules often showing distinct chemical shifts. cdnsciencepub.com The chemical shifts of these chiral phosphines can be predicted using additivity models. cdnsciencepub.com

Table 1: Selected ³¹P NMR Chemical Shifts for this compound and Related Compounds

| Compound | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Trithis compound | ~113 | Characteristic of a trivalent phosphite ester. |

| Dibenzylacetylphosphonate | ~-26 | Product of Michaelis-Arbuzov reaction. |

| Diethyl benzylphosphonate | Not specified | A related phosphonate compound. |

| (α-Phosphinoyloxy-benzyl)-diphenylphosphine Oxide | δP1 35.7, δP2 29.5 (d, J = 24.7 Hz) acs.org | Shows two distinct phosphorus environments and their coupling. |

¹H and ¹³C NMR for Proton and Carbon Framework Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of this compound compounds.

In the ¹H NMR spectrum of a typical this compound, such as trithis compound, characteristic signals are observed for the aromatic protons of the benzyl groups and the methylene (B1212753) (CH₂) protons adjacent to the oxygen atom. The aromatic protons typically appear as a multiplet in the range of δ 7.28–7.42 ppm. The methylene protons show a signal around δ 4.93–4.95 ppm. For dithis compound, the ¹H NMR spectrum shows signals for the aromatic protons and the methylene protons as well. chemicalbook.com In diethyl benzylphosphonate, the methylene protons of the benzyl group appear as a distinct signal, alongside signals for the ethyl groups. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. For this compound derivatives, distinct signals are observed for the aromatic carbons and the benzylic methylene carbon. For example, in diethyl benzylphosphonate, the carbon signals for the benzyl group and the ethoxy groups can be clearly identified. chemicalbook.com The coupling between phosphorus and carbon (J-coupling) can also be observed, providing additional structural information. For instance, in diethyl α-(diphenylphosphinoyl)-benzylphosphonate, the carbon of the P-CH group appears as a doublet of doublets due to coupling with the two different phosphorus atoms. acs.org

Table 2: Representative ¹H and ¹³C NMR Data for Benzyl-containing Phosphorus Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Trithis compound | 7.28–7.42 (aromatic), 4.93–4.95 (methylene) | Data not specified. |

| Diethyl benzylphosphonate | Signals for aromatic, methylene, and ethyl protons. chemicalbook.com | Signals for aromatic, methylene, and ethoxy carbons. chemicalbook.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

In the analysis of this compound derivatives, HRMS is used to confirm the molecular ion peak. For example, in the study of α-aminophosphonates, HRMS confirmed the nature of all fragment ions. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, α-aminophosphonates often show a loss of dimethyl phosphite to form corresponding iminium ions as the base peak. nih.gov

The ionization technique employed can influence the fragmentation pattern. Electron ionization (EI) mass spectra of some phosphites have shown the presence of doubly charged ions, although often at a lower intensity compared to their phosphate counterparts. littlemsandsailing.com The fragmentation of phosphites under EI can involve the loss of substituent groups, such as a di-t-butylphenoxy radical. littlemsandsailing.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" that can be used to identify functional groups. specac.com In the context of this compound compounds, IR spectroscopy is used to confirm the presence of key structural features.

The IR spectrum of a this compound will typically show absorption bands corresponding to P-O-C stretching, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings. researchgate.net The P=O stretching band, which is absent in phosphites, is a strong and characteristic absorption in the corresponding phosphates and phosphonates, typically appearing in the region of 1250-1300 cm⁻¹. researchgate.net The presence or absence of this band is a key diagnostic feature.

For example, in the study of a copper(II) complex of pentyl {[benzyl(dibutyl)ammonio]methyl}phosphonate, changes in the phosphoryl P=O stretching bands upon complexation were monitored to understand the coordination. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group | Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| P-O-C (alkyl) | 1050-1030 | Strong absorption. |

| P-O-C (aryl) | 1240-1160 | Strong absorption. |

| P=O | 1300-1250 | Strong absorption, present in phosphates and phosphonates, absent in phosphites. researchgate.net |

| C-H (aromatic) | 3100-3000 | Stretching vibration. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While XRD data for simple benzyl phosphites are not commonly reported, the technique has been applied to more complex derivatives and related compounds. For example, the crystal structure of a copper(II) complex of pentyl {[benzyl(dibutyl)ammonio]methyl}phosphonate was determined by single-crystal XRD analysis. researchgate.net This analysis revealed a dinuclear centrosymmetric metal complex. researchgate.net

In another study, the X-ray diffraction data for triferrocenyl trithiophosphite was presented for the first time, showing an asymmetric structure with different orientations of the ferrocenylthio groups. beilstein-journals.org Powder XRD is also a valuable technique for confirming the phase purity of crystalline materials. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. 6-napse.cometamu.edu TGA is used to determine the decomposition temperature of materials and can be used to analyze the composition of multi-component systems. mdpi.com

For polymers containing this compound-derived moieties, TGA can be employed to assess their thermal properties. For instance, in the study of phosphorylated polymers, TGA was used to determine the influence of the phosphoric ester on the thermal stability of the polymers. qut.edu.au By coupling TGA with mass spectrometry (TGA-MS), the decomposition products can be identified, providing insights into the degradation mechanism. qut.edu.au

Theoretical and Computational Investigations of Benzyl Phosphite Systems

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful and cost-effective computational method for investigating the electronic structure and energetics of complex reaction pathways. saudijournals.com DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine the feasibility of various mechanistic proposals. chinesechemsoc.orgacs.org

In the context of reactions involving phosphites, DFT has been employed to study mechanisms such as cycloadditions, rearrangements, and substitutions. For instance, in a study of the [3 + 2] cycloaddition reaction between 3-(benzylideneamino)oxindole and trans-β-nitrostyrene, DFT calculations using the B3LYP and ωB97XD functionals with the 6-31G(d) basis set were used to explore four different reactive pathways. researchgate.net These calculations helped to elucidate the regioselectivity and stereoselectivity of the reaction. researchgate.net

Similarly, DFT calculations at the M062X/6-31+(d,p) level of theory, incorporating a solvent model, were used to investigate the mechanism of an unexpected reaction between dialkyl α-hydroxy-benzylphosphonates and dialkyl phosphites. acs.org The calculations supported a mechanism involving the nucleophilic attack of the hydroxyl group's oxygen atom on the phosphorus atom of the trivalent tautomer of the dialkyl phosphite (B83602). acs.org This study highlighted the role of a proton transfer network in facilitating the transformation. acs.org

In another example, the mechanism of a phosphite-mediated researchgate.netrsc.org alkyl migration for ortho-C–H alkylation of isoquinoline (B145761) was investigated using DFT computations. rsc.org These theoretical studies, along with experimental results, helped to establish a probable reaction mechanism. rsc.org

The choice of DFT functional and basis set is crucial for obtaining accurate results. Various functionals, such as B3LYP, ωB97XD, and M06-2X, have been utilized in studies of benzyl (B1604629) phosphite and related systems, often in conjunction with basis sets like 6-31G(d), 6-311++G(d,p), and def2svp. chinesechemsoc.orgacs.orgresearchgate.net The inclusion of solvent effects, often through implicit solvent models like the SMD model, is also important for accurately modeling reactions in solution. acs.org

Molecular Modeling and Mechanistic Pathway Analysis

Molecular modeling encompasses a range of computational techniques, including DFT and molecular dynamics (MD) simulations, that are used to build and analyze molecular models and simulate their behavior. saudijournals.com These methods are instrumental in visualizing reaction intermediates and transition states, and in understanding the intricate details of mechanistic pathways. saudijournals.comnih.gov

Mechanistic analysis of reactions involving benzyl phosphite often involves the proposal of several plausible pathways, which are then evaluated using computational methods. For example, in the study of triphenylphosphite addition to β-nitrostyrene, three distinct mechanistic routes were proposed and investigated using the M062X method. researchgate.net These pathways involved the addition of the phosphite to different positions on the nitrostyrene (B7858105) molecule. researchgate.net

In the investigation of a photochemical chinesechemsoc.orgresearchgate.net N to C rearrangement in phosphite-mediated C–H alkylation of isoquinolines, computational studies were conducted on a model system to reduce computational cost. rsc.org TDDFT and DFT calculations were performed on a dimethylphosphite (B8804443) adduct with a benzyl migrating group. rsc.org These calculations provided insights into the excited state properties and the activation barrier for the reaction, supporting a proposed radical chain propagation mechanism. rsc.org

The analysis of reaction mechanisms is not limited to energy calculations. Techniques like Natural Bond Orbital (NBO) analysis can provide information about charge distribution and donor-acceptor interactions, while Atoms in Molecules (AIM) theory can be used to characterize chemical bonds and non-covalent interactions. mdpi.com For instance, NBO analysis was used to study the electronic properties of platinum(II) complexes with 1-benzyl-3-phenylthiourea (B182860) and phosphine (B1218219) ligands. mdpi.com

Table 1: Computational Methods in this compound Reaction Analysis

| Computational Method | Application in Mechanistic Analysis | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state geometries, and activation barriers. | acs.orgresearchgate.net |

| Time-Dependent DFT (TDDFT) | Investigation of excited state properties in photochemical reactions. | rsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | saudijournals.com |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | A hybrid method to study large systems by treating different parts with different levels of theory. | mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, orbital interactions, and bonding. | mdpi.com |

| Atoms in Molecules (AIM) Theory | Characterization of chemical bonds and non-covalent interactions. | mdpi.com |

Prediction of Reactivity, Selectivity, and Intermediate Stability

A key advantage of computational chemistry is its ability to predict the outcome of chemical reactions, including their reactivity, selectivity (chemo-, regio-, and stereoselectivity), and the stability of reaction intermediates. gbcramgarh.inmdpi.com These predictions can guide experimental work and accelerate the discovery of new reactions and catalysts.

DFT-based reactivity indices, derived from conceptual DFT, are often used to predict and rationalize the reactivity and selectivity of reactions. researchgate.net For example, the analysis of global reactivity indices and Parr functions helped to explain the reactivity and meta regioselectivity of a [3 + 2] cycloaddition reaction. researchgate.net

Computational models have also been developed to predict the stability of organophosphorus compounds, such as the air stability of phosphines. researchgate.netresearchgate.net These models are often based on correlations between calculated electronic properties, like the energy of the singly occupied molecular orbital (SOMO) of the radical cation, and experimentally observed stability. researchgate.netresearchgate.net Such predictive models can be valuable for identifying stable synthetic targets. researchgate.net

In the context of catalysis, computational studies can help in understanding how the structure of a ligand, such as a phosphite, influences the reactivity and selectivity of a metal catalyst. mdpi.com By modifying the steric and electronic properties of phosphite ligands in ruthenium complexes, for example, the efficiency and selectivity of olefin metathesis reactions can be fine-tuned. mdpi.com

Applications in Advanced Materials Chemistry

Synthesis of Specialty Polymers and Related Materials

Benzyl (B1604629) phosphite (B83602) derivatives, particularly benzyl dialkyl phosphonates, are utilized in the synthesis and modification of specialty polymers. These compounds can be incorporated into different polymer systems to impart specific properties. For instance, benzyl diethyl phosphonate (B1237965), prepared through methods like the Michaelis-Arbuzov reaction, can be added to polymer systems including polyesters, polyurethanes, polycarbonates, and various styrenic and acrylic polymers. google.com

One significant pathway involves the palladium(0)-catalyzed cross-coupling reaction between H-phosphonate diesters and benzyl halides to produce benzylphosphonate diesters. psu.edu This method provides an efficient route to monomers that can be used in subsequent polymerization reactions. For example, diisopropyl-p-vinylbenzyl phosphonate has been used in the free radical polymerization to create proton-conducting polymers. acs.org

Furthermore, intermediates derived from benzyl compounds play a role in complex polymer synthesis. Poly(vinyl benzyl chloride) can be converted to poly(vinyl benzyl amine) through a synthetic route involving phosphine (B1218219) imine intermediates. researchgate.net This process avoids harsh conditions that can lead to polymer degradation and allows for the creation of various functional polymers, such as homopolymers, block copolymers, and random copolymers, without crosslinking. researchgate.net The resulting amine-containing polymers are versatile and can undergo further reactions to introduce different functionalities. researchgate.net

The synthesis of these specialty polymers often involves multi-step reactions where benzyl phosphite derivatives are key intermediates. The table below summarizes some of the polymers and the role of the benzyl-containing precursor.

| Polymer System | Benzyl-Containing Precursor/Additive | Synthetic Method/Application | Source(s) |

| Polyesters, Polyurethanes, Polycarbonates | Benzyl diethyl phosphonate | Additive to the polymer system | google.com |

| Proton-Conducting Polymers | Diisopropyl-p-vinylbenzyl phosphonate | Free radical polymerization | acs.org |

| Poly(vinyl benzyl amine) | Poly(vinyl benzyl chloride) | Modification via phosphine imine intermediates | researchgate.net |

Development of Light-Responsive and Smart Materials

The development of materials that respond to external stimuli, such as light, is a major area of materials science. This compound derivatives are being investigated for their potential in creating such "smart" materials. A key property for these applications is photoluminescence, the emission of light after absorbing photons.

Recent research has focused on organophosphite compounds like benzylammonium dihydrogen phosphite. researchgate.net Single crystals of this compound have been shown to exhibit green photoluminescence at 502 nm when at room temperature. researchgate.net The material's UV-visible spectrum indicates it is potentially well-suited for various optical applications due to its absorption characteristics. researchgate.net The ability to emit light upon stimulation is a foundational property for developing light-responsive systems, such as sensors or components in optical devices.

The combination of ruthenium complexes with this compound ligands has also led to the creation of light-activated catalysts. These latent catalysts can be triggered by visible light (e.g., blue LEDs at 420 nm) to initiate olefin metathesis reactions, which are crucial for synthesizing certain polymers. When these complexes are combined with plasmonic gold nanoparticles, they give rise to novel smart materials that are responsive to light.

Role in the Formation and Structure of Metal Phosphonates

Benzyl phosphites are crucial precursors in the synthesis of phosphonic acids, which are highly effective coordinating agents for metal ions. This property is leveraged to build metal-organic frameworks (MOFs) and other hybrid inorganic-organic materials known as metal phosphonates. The phosphonic acid group can coordinate with metal centers through its oxygen atoms, forming robust and diverse structural arrangements. beilstein-journals.org

The synthesis typically involves the preparation of a dibenzyl phosphonate, which is then converted to the corresponding phosphonic acid. beilstein-journals.org A common method for this conversion is catalytic hydrogenolysis, where the benzyl groups are cleaved using hydrogen gas and a palladium on charcoal (Pd/C) catalyst, yielding the phosphonic acid. beilstein-journals.org This approach is favored because it proceeds under mild conditions, preserving other sensitive functional groups within the molecule. beilstein-journals.org

Once the phosphonic acid is formed, it can be reacted with various metal salts to create metal phosphonate materials. The structure and properties of the resulting material are dictated by the specific organic phosphonate and the metal ion used. These materials have applications in catalysis, ion exchange, and as porous solids for sorption.

The general synthetic pathway is summarized below:

| Starting Material | Intermediate | Final Product | Key Reaction | Source(s) |

| Dithis compound | Dibenzyl Phosphonate | Phosphonic Acid | Atherton-Todd Reaction / Michaelis-Becker Reaction | beilstein-journals.orgbeilstein-journals.org |

| Dibenzyl Phosphonate | Phosphonic Acid | Metal Phosphonate | Catalytic Hydrogenolysis & Metal Coordination | beilstein-journals.org |

This multi-step process, starting from this compound derivatives, highlights their foundational role in the construction of complex, functional metal phosphonate materials.

Investigation in Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property essential for applications in laser technology, optical computing, and telecommunications. Organic and organometallic compounds are of particular interest due to the potential for high NLO activity and chemical tunability.

Derivatives of this compound have emerged as promising candidates in the search for new NLO materials. A study on benzylammonium dihydrogen phosphite (C7H12NPO3) revealed significant NLO properties. researchgate.net Theoretical calculations for this compound showed a first hyperpolarizability (a measure of NLO activity) that was 25 times greater than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that the material has a strong potential for applications requiring second-harmonic generation, where light of one frequency is converted to light of double that frequency.

The investigation of compounds such as (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine has also contributed to this field. researchgate.net Computational studies of its dipole moment, linear polarizability, and first hyperpolarizability indicated that it is a good candidate for NLO applications. researchgate.net Similarly, the linear and nonlinear optical properties of compounds like [4-(diethoxy-phosphorylmethyl)-benzyl]-phosphonic acid diethyl ester have been noted, further establishing that the inclusion of the benzyl phosphonate moiety is a viable strategy for designing NLO materials. lookchem.com

The NLO response in these molecules often arises from intramolecular charge transfer. The presence of electron-donating and electron-accepting groups within the molecular structure, connected by a π-conjugated system, facilitates this charge transfer and enhances the NLO effect. The benzyl group, in combination with the phosphite or phosphonate functionality, contributes to the electronic environment that gives rise to these desirable optical properties.

| Compound | Key Finding | Significance | Source(s) |

| Benzylammonium dihydrogen phosphite | First hyperpolarizability is 25 times that of urea. | Strong candidate for second-harmonic generation. | researchgate.net |

| (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine | Computed NLO properties indicate it is a good candidate. | Demonstrates the utility of benzyl derivatives in NLO material design. | researchgate.net |

| [4-(diethoxy-phosphorylmethyl)-benzyl]-phosphonic acid diethyl ester | Noted for its linear and nonlinear optical properties. | Confirms the benzyl phosphonate group as a useful component for NLO materials. | lookchem.com |

Future Research Directions in Benzyl Phosphite Chemistry

Development of Novel Synthetic Methodologies

The traditional synthesis of benzyl (B1604629) phosphites, often relying on the reaction of phosphorus trichloride (B1173362) with benzyl alcohol, presents challenges related to harsh reagents and the generation of corrosive byproducts like HCl. google.com While effective, this method's limitations necessitate the exploration of milder and more sustainable alternatives. Future research will likely focus on developing novel synthetic methodologies that offer improved efficiency, safety, and environmental compatibility.

A promising direction is the development of catalytic processes that avoid stoichiometric reagents. For instance, adapting palladium-catalyzed cross-coupling reactions, which have been successful for synthesizing benzylphosphonates from H-phosphonates and benzyl halides, could provide a new route to benzyl phosphites. organic-chemistry.org Research into transesterification reactions, using different alcohols under mild catalytic conditions, could also yield new pathways to a variety of benzyl phosphite (B83602) esters.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. The use of benign solvents like polyethylene (B3416737) glycol (PEG), which has been demonstrated in the synthesis of benzyl phosphonates, could be adapted for benzyl phosphite synthesis. frontiersin.orgnih.govfrontiersin.org Another innovative approach involves utilizing white phosphorus (P₄) as a starting material, which could lead to more atom-economical routes to phosphite derivatives, including benzyl phosphites. oup.comnih.gov The direct synthesis of dialkyl phosphites from P₄ and alcohols has been reported, suggesting that similar strategies could be developed for benzyl phosphites. oup.com

Future methodologies may also include pseudo-four-component condensation reactions, which have been used to create phosphonopeptides from benzyl carbamate, aldehydes, and phosphorus sources, showcasing the potential for one-pot syntheses of complex phosphite-derived structures. mdpi.com

Exploration of Advanced Catalytic Systems for Stereoselective Transformations

Benzyl phosphites and their derivatives are increasingly recognized for their potential as ligands in asymmetric catalysis. A major future research avenue lies in the design and application of novel chiral this compound ligands for stereoselective transformations. The development of P-chirogenic phosphine (B1218219) ligands has set a precedent, and applying similar design principles to create phosphites with chirality at the phosphorus atom is a logical next step. tcichemicals.comrsc.org

The focus will be on creating catalytic systems that provide high enantioselectivity in a broad range of reactions. This includes rhodium-catalyzed asymmetric conjugate additions, hydrogenations, and hydroformylations. rsc.orgmdpi.comd-nb.info Research has shown that phosphite ligands can lead to unusually reactive catalysts. d-nb.info Future work will likely explore modifying the electronic and steric properties of this compound ligands to fine-tune catalyst activity and selectivity. This can be achieved by introducing various substituents on the benzyl groups, creating a library of ligands for different applications.

Iridium-catalyzed enantioselective borylation of C-H bonds using chiral phosphite ligands has been a significant breakthrough. snnu.edu.cnnih.gov Future studies could expand this methodology by designing new this compound ligands containing chiral backbones, such as those derived from BINOL, to improve enantioselectivity for a wider range of substrates. snnu.edu.cnnih.gov The development of catalysts for the asymmetric synthesis of C-chiral phosphonates, sometimes involving a phospha-aldol reaction, further highlights the potential for phosphite-based catalytic systems in constructing stereogenic centers. mdpi.com

Strategies for Complex Functionalization and Derivatization

To unlock the full potential of benzyl phosphites, future research must focus on developing versatile strategies for their functionalization and derivatization. This involves creating methods to introduce a wide array of functional groups onto the this compound scaffold, transforming them into valuable, multifunctional building blocks for organic synthesis.

One promising area is the application of modern C–H functionalization techniques. rsc.org Developing protocols for the selective activation and modification of C–H bonds on the benzyl rings would allow for the direct installation of new substituents without the need for pre-functionalized starting materials. This could include palladium-catalyzed oxidative cascades or dual photo and copper-catalyzed phosphonylation of benzylic C(sp³)–H bonds, strategies that could be adapted for this compound derivatization. researchgate.netresearchgate.net